Piperidinium acetate
Overview
Description
Piperidinium acetate is a compound that has been utilized as an organocatalyst in the synthesis of various heterocyclic compounds. It is formed in situ and has been shown to catalyze the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines, demonstrating its utility in facilitating complex chemical reactions .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest due to their pharmacological significance. A diversity-oriented synthesis approach has been developed for the creation of highly functionalized piperidines using a pseudo five-component reaction involving aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid . Additionally, a stereoselective synthesis of N,O-acetals, which are precursors to piperidines, has been achieved using a Pd-catalyzed reaction, followed by Au-catalyzed cycloisomerization . A divergent synthesis method has also been described for 3,5-disubstituted piperidines, utilizing chemoenzymatic methods and catalytic reactions for high diastereoselectivity . Moreover, a pot, atom, and step economic (PASE) synthesis has been reported, which involves a five-component condensation process [4, 9]. Lastly, a practical and scalable synthesis of ethyl (R)-piperidine-3-acetate has been demonstrated, starting from commercially available 3-pyridylacetic acid .
Molecular Structure Analysis
The molecular structure of piperidinium acetate and its derivatives is characterized by the presence of the piperidine ring, which can be substituted at various positions to yield compounds with different properties. The synthesis strategies mentioned above allow for the introduction of substituents at specific positions on the piperidine ring, enabling the creation of a wide array of structurally diverse molecules [1-4, 7, 8, 10].
Chemical Reactions Analysis
Piperidinium acetate has been shown to catalyze the synthesis of pyrrolizines, indicating its role in facilitating nucleophilic addition and cyclization reactions . The synthesis of piperidines often involves multicomponent reactions, cycloadditions, and catalytic processes that form multiple bonds and introduce stereocenters in a single step [1-4, 7, 8, 9]. These reactions are crucial for constructing the piperidine scaffold and for the functionalization of the ring system.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidinium acetate and related piperidine derivatives are influenced by the substituents attached to the piperidine ring. For instance, the electronic spectra of synthesized pyrrolizines were slightly altered by substituents such as halogens, methoxy, and ethyl ester groups, which can affect the compound's solubility and reactivity . The synthesis of 4,4-dialkoxy-3-piperidinols and subsequent reactions demonstrate the reactivity of piperidine derivatives under various conditions, such as bromination and cycloaddition . The properties of these compounds are essential for their potential applications in medicinal chemistry and material science.
Scientific Research Applications
HPLC Method Development for Piperidinium Compounds Research led by Varynskyi, Parchenko, and Kaplaushenko (2017) focused on developing a sensitive and selective high-performance liquid chromatography method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, a pharmaceutical ingredient, in injection solutions. This study's significance lies in its contribution to analytical chemistry, particularly in drug quality control (Varynskyi, Parchenko, & Kaplaushenko, 2017).
Oxidation of Alcohols by Piperidinium Chlorochromate A study by Sheikh, Sharma, and Kalsotra (2005) explored the efficiency of piperidinium chlorochromate as an oxidizing agent for primary alcohols, turning them into aldehydes. This research is important for organic synthesis, providing insights into the kinetics of alcohol oxidation and their conversion to valuable chemical compounds (Sheikh, Sharma, & Kalsotra, 2005).
Synthesis of 3H-Pyrrolizines Using Piperidinium Acetate Li, Yan, Cheng, Kong, Zheng, Wang, and Zhang (2017) utilized piperidinium acetate as an organocatalyst for synthesizing 5,6-disubstituted 3H-pyrrolizines. The research highlights the catalyst's efficiency in synthesizing these compounds, which have potential applications in pharmaceuticals and materials science (Li et al., 2017).
Crystal Structure Analysis of Piperidinium Compounds The crystal and molecular structure of Piperidinium-acet-p-Cl-anilide-chloride was examined by Reck and Bannier (1979). Their research contributes to the field of crystallography, providing detailed information about the structural properties of these compounds, which is crucial for understanding their chemical behavior and potential applications (Reck & Bannier, 1979).
Determining Piperidinium Ionic Liquid Cations in Environmental Water Fan and Yu (2017) developed a novel analytical method for determining piperidinium ionic liquid cations in environmental water samples. This research is significant in environmental chemistry, particularly for monitoring and understanding the impact of ionic liquids in aquatic environments (Fan & Yu, 2017).
Photoluminescent Metal-Organic Framework with Piperidinium Salts Fan, Zhu, Okamura, Sun, Tang, and Ueyama (2003) reported the synthesis of a 3D pillared metal-organic framework using the piperidinium salt of trimellitic acid. This framework exhibited strong blue luminescence and has potential applications in materials science, particularly in the development of photoluminescent materials (Fan et al., 2003).
Ionic Liquid Electrolyte for LiFePO4 Batteries Dong, Zhang, Chen, Lu, and Zhang (2015) synthesized a piperidinium-based ionic liquid and investigated its use as an additive in the electrolyte of LiFePO4 batteries. The study is important for battery technology, as it provides insights into improving electrochemical performance and battery life (Dong et al., 2015).
Safety And Hazards
Future Directions
Piperidinium-functionalized cyclooctene monomers can be easily prepared via the photocatalytic hydroamination of cyclooctadiene with piperidine in a one-pot, two-step process to produce high-performance AAEMs . This suggests potential future directions in the development of high-performance materials using Piperidinium acetate.
properties
IUPAC Name |
piperidin-1-ium;acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIYODFGMLZUDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1CC[NH2+]CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196501 | |
Record name | Piperidinium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidinium acetate | |
CAS RN |
4540-33-4 | |
Record name | Piperidinium acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4540-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidinium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidinium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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